Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Description
Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole system. Its molecular formula is C₉H₉NO₂S (MW: 195.24 g/mol) . The structure includes an ethyl ester group at position 5 and a methyl substituent at position 6, which influences steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science due to its aromatic and electron-rich thieno-pyrrole core.
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
ethyl 6-methylthieno[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H11NO2S/c1-3-13-10(12)8-6-7-4-5-14-9(7)11(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
APQJBKSVOPELRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the desired product . Another approach involves the use of 2-thiophenemethanol and ethyl azidoacetate, followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, it is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate inflammatory pathways and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thieno[2,3-b]pyrrole Derivatives
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
- Molecular Formula : C₁₁H₁₄N₂O₂S (MW: 238.31 g/mol) .
- Key Differences: Substitutions: Amino group at position 4 and methyl groups at positions 2 and 3. Impact: Enhanced reactivity for nucleophilic substitutions or cyclization reactions due to the amino group . Applications: Potential as a precursor for bioactive molecules, leveraging the amino group for further functionalization.
Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate
- Molecular Formula: C₁₉H₁₈F₃NO₂S (MW: 381.4 g/mol) .
- Key Differences :
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
- Molecular Formula: C₈H₇NO₂S (MW: 181.21 g/mol) .
- Key Differences: Ester Group: Methyl ester instead of ethyl. Impact: Lower molecular weight and altered solubility profile. Ethyl esters generally exhibit better solubility in non-polar solvents .
Furo[2,3-b]pyrrole Analogues
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
- Molecular Formula: C₉H₉NO₃ (MW: 179.18 g/mol) .
- Key Differences: Heteroatom: Oxygen in the furan ring vs. sulfur in thiophene. Impact: Reduced aromaticity and electron density compared to thieno derivatives, affecting reactivity in electrophilic substitutions .
Functionalized Derivatives
Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Key Features : Bromine at position 2 and a long alkyl chain (dodecyl) at position 4 .
- Impact : Bromine enables cross-coupling reactions (e.g., Suzuki), while the alkyl chain enhances solubility in organic solvents for materials science applications .
Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
- Molecular Formula: C₉H₇NO₃S (MW: 209.22 g/mol) .
- Key Differences: Formyl group at position 2. Impact: The aldehyde group facilitates condensation reactions (e.g., Knoevenagel), making it a key intermediate for synthesizing conjugated systems .
Comparative Analysis of Properties
Structural and Electronic Effects
- Substituents: Electron-donating groups (e.g., methyl, amino) increase nucleophilicity, while electron-withdrawing groups (e.g., CF₃, Br) enhance electrophilic reactivity .
- Heteroatom Influence: Thiophene (S) vs. furan (O): Thieno derivatives exhibit greater aromatic stability and electron delocalization, impacting UV-Vis absorption and charge transport in semiconductors .
Data Table: Key Compounds and Properties
Biological Activity
Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anti-inflammatory effects, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thieno[2,3-b]pyrrole core structure characterized by a fused thiophene and pyrrole ring system. The presence of an ethyl carboxylate functional group at the 5-position and a methyl group at the 6-position enhances its reactivity and solubility, making it a candidate for various biological applications .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Bacillus subtilis | 100 µM |
These findings suggest that the compound may be particularly effective against certain pathogens, potentially serving as a lead compound for the development of new antimicrobial agents .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting specific enzymes or pathways involved in inflammation.
The precise mechanisms underlying the anti-inflammatory activity are still under investigation. However, it is hypothesized that the compound interacts with molecular targets involved in inflammatory signaling pathways, potentially leading to reduced production of pro-inflammatory cytokines .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thienopyrrole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
- Inflammation Modulation Study : In vitro experiments have shown that this compound can reduce the expression of inflammatory markers in cultured cells. This suggests its potential application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other thienopyrrole derivatives:
Table 2: Comparison of Thienopyrrole Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thieno[2,3-b]pyrrole-2-carboxylic acid | C8H7NO2S | Lacks ethyl group; more polar |
| Thieno[2,3-b]pyrrole-4-carboxylic acid | C8H7NO2S | Different substitution pattern |
| This compound | C9H9NO2S | Unique substitution pattern enhancing solubility |
This compound stands out due to its specific substitution pattern that enhances both solubility and reactivity compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
